![molecular formula C19H18N6O4 B13404700 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane typically involves the reaction of 1-methyl-5-nitro-1H-benzo[d]imidazole with a suitable propylating agent. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Solvothermal method: High-temperature treatment of metal salts and organic ligands in water or organic solvents.
Analyse Chemischer Reaktionen
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can form cyclic structures under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, substituted benzimidazoles, and cyclic compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane involves binding to specific molecular targets, such as DNA grooves, and inducing biological effects. The compound has been shown to have peroxide-mediated DNA-cleavage properties, which contribute to its cytotoxic activities against certain cell lines .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane can be compared to other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of nitro groups and the benzimidazole core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18N6O4 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
1-methyl-2-[3-(1-methyl-5-nitrobenzimidazol-2-yl)propyl]-5-nitrobenzimidazole |
InChI |
InChI=1S/C19H18N6O4/c1-22-16-8-6-12(24(26)27)10-14(16)20-18(22)4-3-5-19-21-15-11-13(25(28)29)7-9-17(15)23(19)2/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
MXDPLCVHNNROGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC3=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)


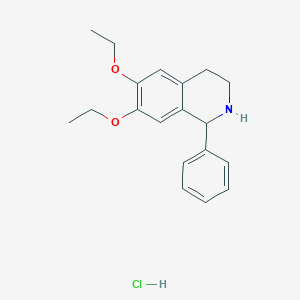

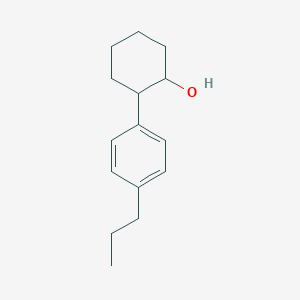
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)


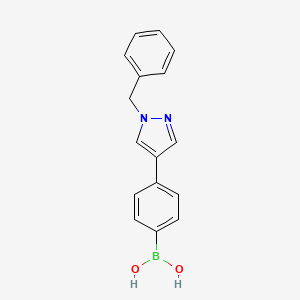
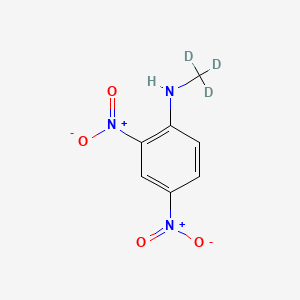
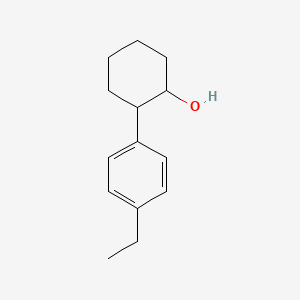
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
